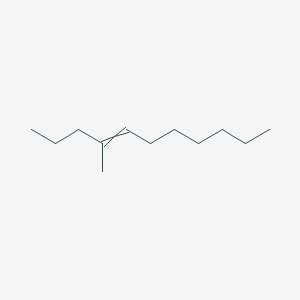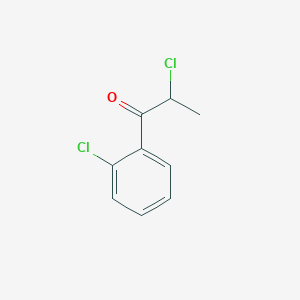
2-Chloro-1-(2-chlorophenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of propiophenone and is known for its applications in various chemical syntheses and industrial processes. This compound is characterized by the presence of two chlorine atoms attached to the phenyl and propanone groups, making it a versatile intermediate in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chlorophenyl)propan-1-one typically involves the chlorination of propiophenone derivatives. One common method involves the reaction of 2-chlorobenzyl chloride with magnesium in the presence of tetrahydrofuran (THF) to form a Grignard reagent. This reagent is then reacted with 1-chloro-1-chloroacetylcyclopropane to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of safer solvents and optimized reaction conditions is crucial to ensure efficiency and safety in industrial settings. For instance, toluene and THF are preferred solvents due to their lower flammability compared to diethyl ether .
化学反应分析
Types of Reactions
2-Chloro-1-(2-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2-Chloro-1-(2-chlorophenyl)propan-1-one has several applications in scientific research:
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a precursor in the synthesis of certain medicinal compounds.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-1-(2-chlorophenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP)
- 1-(4-Methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC)
Uniqueness
2-Chloro-1-(2-chlorophenyl)propan-1-one is unique due to its dual chlorine substitution, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in specific synthetic applications where such properties are desired.
属性
CAS 编号 |
81671-55-8 |
|---|---|
分子式 |
C9H8Cl2O |
分子量 |
203.06 g/mol |
IUPAC 名称 |
2-chloro-1-(2-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H8Cl2O/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 |
InChI 键 |
SGAPLXKLYQSWJY-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=CC=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


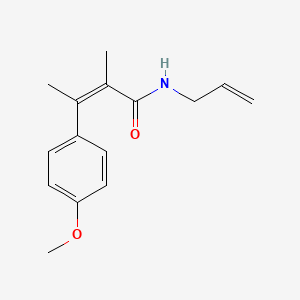
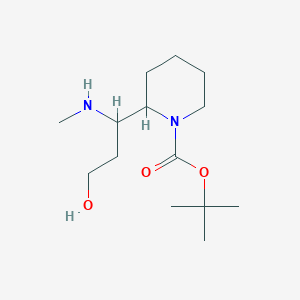

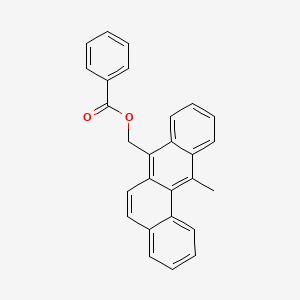
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)

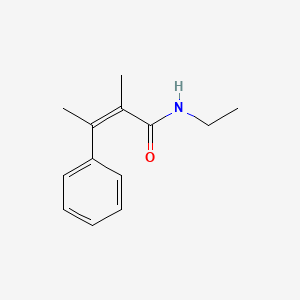
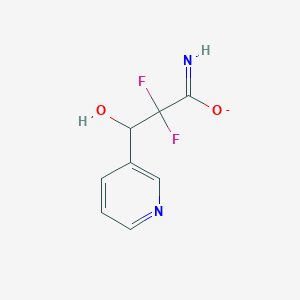
![Benzo[c]-1,5-naphthyridine, 5-oxide](/img/structure/B13948608.png)

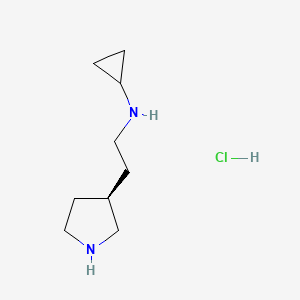
![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)
